![molecular formula C20H15F4N3OS B6567941 N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 946353-38-4](/img/structure/B6567941.png)
N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide
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Overview
Description
The compound “N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclic compounds that have been found in many biologically active molecules . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a substituted thiourea with α-halo ketones under Hantzsch thiazole synthesis conditions . The thiazole chemistry has flourished, bringing with it the advent of many drugs derived from it .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazole derivatives have been highlighted as potential antiproliferative agents against several human cancer cell lines . The antiproliferative activities of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives have been described .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antiviral Activity
Compounds with similar structures, such as indole derivatives, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives, which share a similar aromatic structure, have been found to exhibit anti-inflammatory properties . This suggests that the compound may also have potential in this area.
Anticancer Activity
The compound has been reported to have broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . In particular, compounds 1d and 1e, which possess a terminal arylamide moiety, exerted superior potencies than Sorafenib, a standard drug, against different cancer cell lines .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . Given the structural similarities, the compound may also have potential applications in this field.
Antioxidant Activity
Indole derivatives have been reported to exhibit antioxidant activity . This suggests that the compound may also have potential as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound may also have potential in this area.
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells. It has been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . The compound has shown superior potencies against different cancer cell lines, including renal, breast, colon, ovarian, and prostate cancer cells .
Mode of Action
The compound interacts with its targets by exerting an antiproliferative effect, inhibiting the growth and division of cancer cells . This is achieved through the compound’s interaction with specific biochemical pathways within the cancer cells.
Biochemical Pathways
It is known that the compound’s antiproliferative activity is linked to its interaction with specific biochemical processes within the cancer cells
Pharmacokinetics
The compound’s potent antitumor activity suggests that it has favorable bioavailability and can effectively reach its target sites within the body .
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of cancer cells. For instance, the compound has shown to be threefold more potent than Sorafenib, a reference standard drug, against DU-145 prostate cancer cell line .
Future Directions
properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3OS/c21-15-6-4-12(5-7-15)17-16(27-8-9-29-19(27)26-17)11-25-18(28)13-2-1-3-14(10-13)20(22,23)24/h1-7,10H,8-9,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNMOZWTZERKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide |
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